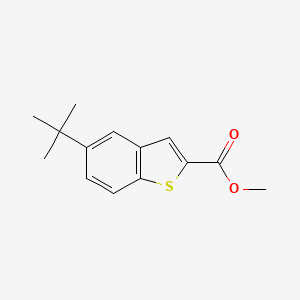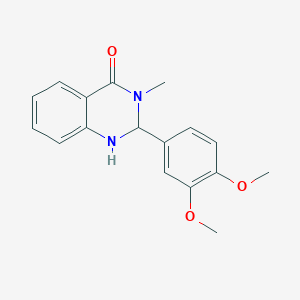
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. It is a potent antagonist of the ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission in the central nervous system. DMQX has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone acts as a competitive antagonist of the NMDA receptor by binding to its glycine-binding site, thereby preventing the activation of the receptor by glutamate. This results in the inhibition of excitatory synaptic transmission and the modulation of neuronal activity in the brain.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been demonstrated to reduce the release of neurotransmitters such as glutamate, dopamine, and serotonin, as well as to modulate the activity of ion channels and voltage-gated calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone in laboratory experiments has several advantages, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier and act on the central nervous system. However, its use is limited by its potential toxicity and the need for careful dosing and administration.
Orientations Futures
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Further research is needed to investigate its efficacy and safety in clinical trials, as well as to elucidate its mechanism of action and potential side effects. Additionally, the development of novel 2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone analogs with improved pharmacological properties may lead to the discovery of new drugs for the treatment of neurological diseases.
Méthodes De Synthèse
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a multi-step reaction sequence that involves the condensation of 3,4-dimethoxyaniline with methyl acetoacetate, followed by cyclization with chloroacetyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has been widely used as a research tool in the field of neuroscience to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor subtype, which is involved in synaptic plasticity, learning, and memory formation.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19-16(11-8-9-14(21-2)15(10-11)22-3)18-13-7-5-4-6-12(13)17(19)20/h4-10,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCPCTVGCUJTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B6012495.png)
![N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6012498.png)
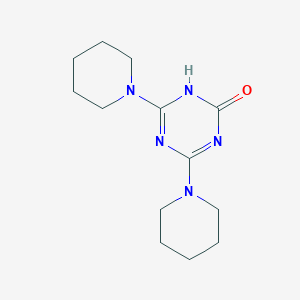
![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6012508.png)
![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)
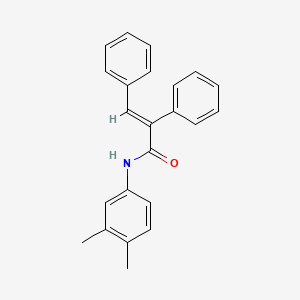
![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)
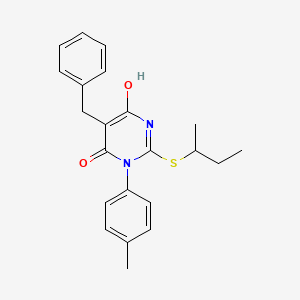
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6012568.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B6012580.png)
